2-(Adamantan-1-yl)-2-bromoacetic acid
Overview
Description
2-(Adamantan-1-yl)-2-bromoacetic acid is a useful research compound. Its molecular formula is C12H17BrO2 and its molecular weight is 273.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Transformations and Properties
2-(Adamantan-1-yl)-2-bromoacetic acid and its derivatives are involved in various chemical transformations and have unique properties. These compounds often serve as intermediates in synthesizing more complex molecules.
Synthesis of Imidazopyridines : Adamantane derivatives like this compound are crucial for synthesizing imidazopyridines, which have considerable physiological activities. Their properties are significantly influenced by the nature of substituents in the molecule (Yurchenko et al., 2001).
Chelation Applications : The compound has been used in the synthesis of novel chelators, like DOTA-mono-adamantan-1-ylamide, through nucleophilic substitution reactions. These chelators have potential applications in medical imaging and radiotherapy (Wan et al., 2015).
Creation of Adamantylated Salicylic Acids : Adamantane compounds are used to synthesize various adamantylated salicylic acids, which could have potential applications in pharmaceuticals and materials science (Shokova & Kovalev, 2021).
Biological and Pharmaceutical Potential
These compounds have been explored for their potential biological and pharmaceutical applications, especially in the development of novel drugs and therapeutic agents.
Neurological and Anti-diabetic Applications : Adamantyl-based compounds have shown promise in treatments for neurological conditions, type-2 diabetes, and possess anti-viral abilities. Their multi-dimensional value in drug design has been recognized (Kumar et al., 2015).
Anticancer and Antimicrobial Properties : Certain adamantylated pyrimidines derived from this compound have shown significant anticancer and antimicrobial properties, presenting them as candidates for further medical research (Orzeszko et al., 2004).
Synthesis of β-Amino Acids : The synthesis of novel adamantane-containing β-amino acids, which are of interest in medicinal chemistry, has been facilitated by derivatives of this compound (Peroković et al., 2012).
Mechanism of Action
Target of Action
Adamantane derivatives are known to interact with various biological targets due to their unique structure and properties .
Mode of Action
The mode of action of 2-(Adamantan-1-yl)-2-bromoacetic acid involves its interaction with its targets, leading to changes in the target’s function. The adamantane moiety in the compound is known for its high reactivity, which offers extensive opportunities for its utilization in various chemical reactions .
Biochemical Pathways
Adamantane derivatives are known to be involved in a variety of chemical and catalytic transformations .
Pharmacokinetics
The adamantane moiety is known for its lipophilicity, which can influence the compound’s bioavailability .
Result of Action
Adamantane derivatives are known to have a variety of effects due to their unique structure and reactivity .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
2-(Adamantan-1-yl)-2-bromoacetic acid plays a significant role in biochemical reactions, particularly as an alkylating agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can react with nucleophiles such as amino acids, peptides, and proteins, leading to the formation of covalent bonds. This interaction can modify the activity of enzymes and proteins, potentially inhibiting or activating their functions .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux . Additionally, it can affect gene expression by modifying transcription factors or other regulatory proteins, thereby impacting cellular responses and functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. It can inhibit or activate enzymes by modifying their active sites or interacting with regulatory domains. This compound can also influence gene expression by binding to transcription factors or other DNA-binding proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, toxic or adverse effects, such as cellular damage or organ toxicity, may occur .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . The compound’s metabolism may involve hydroxylation, oxidation, and conjugation reactions, which are catalyzed by specific enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the compound’s accumulation and distribution, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
2-(1-adamantyl)-2-bromoacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO2/c13-10(11(14)15)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-10H,1-6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBVPWDPTCICNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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